o-Carborane-1-carboxylic Acid
Description
Properties
CAS No. |
18178-04-6 |
|---|---|
Molecular Formula |
C₃H₁₂B₁₀O₂ |
Molecular Weight |
188.24 |
Synonyms |
1,2-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-closo-1,2-dicarbadodecaborane; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for O Carborane 1 Carboxylic Acid
Established Synthetic Routes for o-Carborane-1-carboxylic Acid
The synthesis of this compound has been approached through various methodologies, with some being more established and scalable than others.
Synthesis via Carboryne Intermediates
Carborynes, particularly 1,2-dehydro-o-carborane, are highly reactive intermediates that serve as versatile synthons for a wide array of functionalized carborane derivatives. rsc.orgrsc.org These three-dimensional analogues of benzyne (B1209423) can be generated in situ from precursors such as 1-halo-2-lithio-1,2-dicarba-closo-dodecaboranes. rsc.orgrsc.org While carborynes are known to undergo various cycloaddition and insertion reactions, specific and well-documented protocols for their direct carboxylation to yield this compound are not prominently featured in the reviewed scientific literature. The general reactivity of carborynes suggests that trapping the intermediate with carbon dioxide could be a plausible, albeit not extensively reported, synthetic route.
Phosphine-Catalyzed Alkenylation Approaches
Phosphine-catalyzed reactions have emerged as a powerful tool for the functionalization of the C-H vertex of the o-carborane (B102288) cage. rsc.org These methods typically involve the reaction of o-carborane with electron-deficient alkynes in the presence of a phosphine (B1218219) catalyst, leading to the formation of 1-alkenyl-o-carboranes with high regio- and stereoselectivity. rsc.org However, the direct synthesis of this compound through a phosphine-catalyzed alkenylation approach, followed by oxidation of the alkenyl group, is not a commonly reported strategy. The existing literature primarily focuses on the generation of carbon-carbon bonds at the carborane cage rather than the direct introduction of a carboxyl group. rsc.orgsc.edu
Large-Scale Preparative Methods and Optimization Principles
The most widely adopted and scalable method for the synthesis of this compound involves the lithiation of o-carborane followed by carboxylation with carbon dioxide. nih.gov This method is known for its high yields and applicability to large-scale preparations. nih.gov
The process begins with the deprotonation of one of the acidic C-H vertices of the o-carborane cage using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), in an ethereal solvent at low temperatures. nih.gov The resulting lithiated o-carborane is then treated with an excess of solid carbon dioxide (dry ice), which serves as the electrophile. nih.gov Subsequent acidic workup protonates the carboxylate salt to afford the desired this compound. nih.gov
Reaction Scheme: C₂B₁₀H₁₂ + n-BuLi → Li[C₂B₁₀H₁₁] + BuH Li[C₂B₁₀H₁₁] + CO₂ → Li[HOOC-C₂B₁₀H₁₀] Li[HOOC-C₂B₁₀H₁₀] + H⁺ → HOOC-C₂B₁₀H₁₁ + Li⁺
Optimization of this reaction for large-scale synthesis focuses on several key parameters:
Reaction Temperature: Maintaining a low temperature during the lithiation step is crucial to prevent side reactions.
Purity of Reagents: The use of dry solvents and high-purity o-carborane and n-butyllithium is essential for achieving high yields.
Addition of Carbon Dioxide: The efficient trapping of the lithiated intermediate with a large excess of freshly crushed dry ice is critical.
This method has been reported to yield this compound in quantities of over 12 grams with yields as high as 95%. nih.gov
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound provides a versatile handle for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Formation of o-Carborane Acid Chlorides and Analogues
The conversion of this compound to its corresponding acid chloride is a common and efficient transformation that activates the carboxyl group for subsequent nucleophilic substitution reactions. nih.govrsc.org This is typically achieved by treating the carboxylic acid with a chlorinating agent.
Common reagents for this transformation include oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) or phosphorus pentachloride (PCl₅). nih.govnih.gov The resulting o-carborane-1-carbonyl chloride is a remarkably stable compound that can often be isolated and stored for extended periods under ambient conditions without significant decomposition. nih.govrsc.org This stability is in contrast to many other acyl chlorides, which are often highly moisture-sensitive.
| Reagent | Typical Conditions | Yield | Reference |
| Oxalyl chloride/DMF | Dichloromethane, 25°C, 30 min | 87% | nih.gov |
| Phosphorus pentachloride | Toluene, heat | - | nih.gov |
Synthesis of Carborane-Appended Amides
The activated nature of o-carborane-1-carbonyl chloride makes it an excellent precursor for the synthesis of a diverse range of carborane-appended amides. nih.govrsc.org These amides are readily prepared by reacting the acid chloride with primary or secondary amines under mild conditions. nih.govrsc.org The reactions are typically high-yielding and tolerate a wide variety of functional groups on the amine component.
| Amine | Product | Yield | Reference |
| Pyrrolidine | 1-(Pyrrolidine-1-carbonyl)-o-carborane | High | nih.gov |
| p-Toluenesulfonamide | N-(p-tolylsulfonyl)-o-carborane-1-carboxamide | High | nih.gov |
| Various primary and secondary amines | Secondary and tertiary amides | Moderate to high | nih.govrsc.org |
In addition to the two-step procedure involving the isolation of the acid chloride, carborane-appended amides can also be synthesized directly from the carboxylic acid using various amide coupling reagents. This one-pot approach offers convenience and can be advantageous in certain synthetic contexts. nih.govhepatochem.comorgsyn.org
Derivatization to Esters and Ether Linkages
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives, including esters and ethers. The direct conversion of the carboxylic acid to an ester can be achieved, though it may require forcing conditions. For instance, heating a solution of a carborane carboxylic acid in methanol (B129727) can yield the corresponding methyl ester. A more common and efficient strategy involves the initial conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride. This transformation provides a highly reactive electrophile that readily couples with a wide range of alcohols to form the desired ester derivatives. This two-step process generally offers higher yields and broader substrate scope compared to direct esterification.
The formation of ether linkages requires a multi-step approach, beginning with the reduction of the carboxylic acid to its corresponding primary alcohol, 1-hydroxymethyl-o-carborane. This carboranyl alcohol can then be converted to its alkoxide by treatment with a strong base like sodium hydride (NaH). The resulting nucleophilic alkoxide can then undergo a Williamson ether synthesis, reacting with a primary alkyl halide or tosylate in an SN2 reaction to furnish the target unsymmetrical ether. When planning such a synthesis, care must be taken to select a reaction pathway that utilizes the least sterically hindered halide to avoid competing E2 elimination reactions, which are common when secondary or tertiary halides are used with strongly basic alkoxides.
Reduction Pathways to Alcohols and Amines
The reduction of this compound to the corresponding primary alcohol, 1-hydroxymethyl-o-carborane, is a fundamental transformation. This can be accomplished using standard reducing agents known to be effective for carboxylic acids. Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) readily reduce the carboxyl group. Alternatively, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a highly effective and chemoselective reagent for this purpose. Borane is particularly useful as it can selectively reduce carboxylic acids in the presence of other functional groups like esters.
Several synthetic routes are available for the conversion of this compound to its corresponding amine, 1-aminomethyl-o-carborane. One common pathway involves the initial conversion of the carboxylic acid to an amide, followed by reduction. The amide can be synthesized by first activating the carboxylic acid, for example, by converting it to the acid chloride, and then reacting it with ammonia (B1221849) or a primary amine. The resulting amide is then reduced to the amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
An alternative pathway proceeds through an isocyanate intermediate. This method starts with the conversion of the carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. The isocyanate can be trapped with an alcohol to form a carbamate (B1207046), which serves as a protected form of the amine. Subsequent deprotection of the carbamate yields the final primary amine. This method provides a versatile route to C-amino carboranes.
Regioselective Functionalization of the Carborane Cage
C-H Vertex Functionalization Strategies
While one carbon vertex of the o-carborane cage is functionalized with a carboxylic acid group, the second C-H vertex remains available for further modification. The proton on the second carbon is weakly acidic and can be removed by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). This deprotonation generates a carboranyl anion, a potent nucleophile.
To perform this functionalization, the carboxylic acid group must first be protected to prevent it from reacting with the strong base. This can be achieved by converting the acid into an ester, for example. Once the acid is protected, treatment with n-BuLi selectively deprotonates the remaining C-H vertex. The resulting lithium salt can then be reacted with a variety of electrophiles to install a new substituent. For instance, quenching the anion with carbon dioxide (CO₂) followed by an acidic workup introduces a second carboxylic acid group, yielding o-carborane-1,2-dicarboxylic acid. This strategy allows for the synthesis of heterobifunctional o-carboranes, where two different groups are attached to the carbon vertices of the icosahedral cage.
Directed B-H Activation Methodologies
The direct and selective functionalization of the ten boron-hydrogen (B-H) vertices of the o-carborane cage is a significant challenge due to their similar reactivity. A powerful strategy to overcome this is the use of a directing group attached to a carbon vertex, which can guide a transition metal catalyst to a specific B-H bond.
The carboxylic acid group of this compound has proven to be an effective traceless directing group for the regioselective functionalization of B-H bonds. researchgate.netresearchgate.netresearchgate.net In this approach, the carboxylate coordinates to a metal center, positioning the catalyst in proximity to specific B-H vertices, typically those at the 4- and 5-positions which are adjacent to the substituted carbon. researchgate.netresearchgate.net After directing the C-B bond formation, the carboxylic acid group is eliminated, often through decarboxylation, during the reaction sequence. researchgate.net This leaves the functionalized carborane without the original directing group, making the process highly efficient.
This strategy has been successfully employed in various transformations. For example, iridium-catalyzed B(4)-H alkenylation with diaryl acetylenes proceeds with the in-situ removal of the –COOH group after the functionalization step. sci-hub.se Similarly, palladium-catalyzed reactions have been developed for the dialkenylation of the B(4) and B(5) positions using styrenes, where the carboxylic acid directing group is crucial for controlling both the regioselectivity and the degree of substitution before being tracelessly removed. researchgate.netresearchgate.net
Palladium catalysis, guided by the carboxylic acid group, is a prominent method for the regioselective functionalization of the o-carborane cage. sci-hub.seacs.orgbohrium.com These reactions enable the formation of new B-C bonds at specific vertices that are otherwise difficult to access.
Key examples of this methodology include the direct alkynylation and arylation of the cage. Research has demonstrated that Pd-catalyzed, carboxylic acid-guided alkynylation of the B(4)-H bond can be achieved using either bromoalkynes or terminal alkynes under different catalytic systems. acs.org For instance, the reaction of 1-COOH-2-R-o-C₂B₁₀H₁₀ with terminal alkynes can be catalyzed by Pd(OAc)₂ in the presence of a silver salt and a phosphate (B84403) base, yielding B(4)-alkynylated o-carboranes in moderate to high yields. acs.org
Furthermore, palladium catalysis has been extended to achieve diarylation at the B(4) and B(5) positions. sci-hub.se This transformation utilizes aryl iodides as coupling partners, with the carboxylic acid directing the palladium catalyst to activate the adjacent B-H bonds, leading to the formation of B(4,5)-diaryl-o-carboranes. sci-hub.se The reaction conditions can often be tuned to favor either mono- or diarylation. sci-hub.se These methods highlight the synthetic power of combining a directing group with palladium catalysis to achieve controlled and selective B-H functionalization. sci-hub.seacs.org
Iridium-Catalyzed B-H Functionalization
Iridium catalysts have proven to be highly effective in mediating the functionalization of B-H bonds in this compound, enabling a range of transformations with high regioselectivity. The carboxylic acid group typically directs the functionalization to the B(4) position, which is adjacent to the carboxylated carbon atom.
One notable application is the iridium-catalyzed cascade dehydrogenative cross-coupling of carboranyl carboxylic acid with benzamides and benzoic acids. proquest.com This process leads to the formation of previously inaccessible carborano-isoquinolinone and carborano-coumarin derivatives in a one-pot synthesis with high yields and selectivity. proquest.com The reaction involves the activation of two cage B-H bonds, one aryl C-H bond, and one X-H (X = N or O) bond. proquest.com By adjusting the reaction conditions, this cascade cyclization can be halted at the initial B-H/C-H cross-coupling stage to yield α-carboranyl benzoic acids and benzamides. proquest.com
Iridium catalysis has also been successfully employed for the amination of o-carboranes. A direct B(4)-H amination of o-carborane acids with sulfilimines has been developed, proceeding under mild, oxidant-free conditions to afford a variety of B(4)-aminated products in good yields. semanticscholar.org Furthermore, iridium-catalyzed dehydrogenative coupling with ammonia gas provides access to B-amino-carborane derivatives, representing an environmentally friendly approach that produces only hydrogen gas as a byproduct. proquest.com
The versatility of iridium catalysis is further demonstrated in the site-selective B-H/C-H dehydrogenative cross-coupling of o-carborane carboxylic acids with thiophenes. bohrium.com This method allows for the one-pot synthesis of 4-thienyl-o-carboranes, which are of interest for materials applications. bohrium.com Additionally, the reaction of carboranyl carboxylic acids with diaryl acetylenes in the presence of an iridium catalyst yields B(4)-alkenylated carboranes. sci-hub.se
| Catalyst System | Reactant | Product | Yield | Reference |
| [Cp*IrCl₂]₂ | This compound, Diaryl acetylene | B(4)-alkenylated carborane | Good to Excellent | sci-hub.se |
| Iridium(III) complex | This compound, Sulfilimine | B(4)-aminated carborane | Good | semanticscholar.org |
| Iridium catalyst | This compound, Benzamide | Carborano-isoquinolinone | High | proquest.com |
| Iridium catalyst | This compound, Benzoic acid | Carborano-coumarin | High | proquest.com |
| Iridium catalyst | This compound, Thiophene | 4-Thienyl-o-carborane | Not specified | bohrium.com |
Ruthenium-Catalyzed B-H Functionalization
Ruthenium catalysts offer a complementary approach to iridium for the selective functionalization of this compound, particularly in amination reactions. The carboxylic acid directing group facilitates the regioselective amination at the B(4)-H bond. sci-hub.se
One effective method involves the use of organic azides as the aminating agent. In the presence of a ruthenium catalyst, o-carborane-1-carboxylic acids react with azides to yield tertiary carboranyl amines in very good yields. sci-hub.se This reaction provides a direct route to introduce nitrogen-containing functionalities onto the carborane cage.
| Catalyst System | Reactant | Product | Yield | Reference |
| Ruthenium catalyst | This compound, Organic azide | B(4)-aminated carborane | Very Good | sci-hub.se |
Electrocatalytic Approaches for Cage Functionalization
Electrocatalysis represents a sustainable and environmentally benign alternative to transition metal-catalyzed reactions for carborane functionalization, as it avoids the need for chemical oxidants. nih.gov While much of the research in this area has focused on the functionalization of the parent o-carborane or its nido-derivatives, the principles are applicable to derivatives such as this compound.
Copper-catalyzed electrochemical C-H chalcogenation of o-carboranes with thiols and selenols has been demonstrated at room temperature. nih.gov This method allows for the formation of C-sulfenylated and C-selenylated o-carboranes with high positional and chemoselectivity. nih.gov Although this example focuses on C-H activation, electrochemical methods are being explored for B-H functionalization as well. The direct application to this compound would likely involve competition between C-H and B-H activation, influenced by the directing effect of the carboxylic acid group.
Nucleophilic and Electrophilic Substitution on Boron Atoms
The functionalization of this compound can also be achieved through nucleophilic and electrophilic substitution reactions at the boron vertices. These reactions often proceed through intermediate species where a boron-hydrogen bond is replaced by a more reactive boron-halogen bond.
A common strategy involves the initial iodination of the carborane cage to produce B-iodinated derivatives. nih.govfigshare.com These iodinated carboranes then serve as versatile precursors for subsequent nucleophilic substitution reactions. For instance, the palladium-catalyzed cross-coupling of B-iodo-o-carboranes with Grignard reagents allows for the formation of B-C bonds, leading to the synthesis of B-alkyl and B-aryl derivatives. nih.govfigshare.com
The principles of Hard and Soft Acids and Bases (HSAB) can guide the electrophilic substitution reactions of o-carboranes. rsc.org It has been observed that soft electrophiles preferentially react with the o-carborane cage over benzene, a principle that has been exploited to develop electrophilic selenylation, oxidation, and mercuration reactions. rsc.org While these studies were not conducted specifically on this compound, the directing effect of the carboxylic acid group would be expected to influence the regioselectivity of such electrophilic attacks.
A general method for the synthesis of C-amino-C-carboxy derivatives of o-carborane has been reported, starting from the monoacid. nih.gov This process involves the conversion of the carboxylic acid to a C-isocyanate intermediate, which then undergoes nucleophilic attack by an alcohol. nih.gov
Development of Polysubstituted Carborane Derivatives
The synthesis of polysubstituted carborane derivatives often relies on the stepwise functionalization of the carborane cage. Starting with this compound, the initial functionalization is directed to a specific boron position, as described in the catalytic methods above. Subsequent functionalization can then be achieved, leading to di- or even polysubstituted products.
The use of B-iodinated o-carborane derivatives is a key strategy for the synthesis of polysubstituted frameworks. nih.govfigshare.com The multiple non-equivalent B-I bonds in these intermediates provide opportunities for sequential and regioselective B-C bond formation through palladium-catalyzed cross-coupling reactions with different Grignard reagents. nih.govfigshare.com This approach allows for the controlled construction of asymmetrically substituted carboranes.
For example, the synthesis of symmetrical 3,6-disubstituted and asymmetrical 3-iodo-6-methyl derivatives of o-carborane has been achieved through this methodology. nih.govfigshare.com The ability to introduce a variety of organic groups onto the carborane cage opens up possibilities for creating novel materials with tailored properties.
Structural and Electronic Principles of O Carborane 1 Carboxylic Acid
Theoretical Frameworks for Icosahedral Boron Clusters
Icosahedral boron clusters, such as the o-carborane (B102288) cage in o-carborane-1-carboxylic acid, are a class of compounds renowned for their exceptional thermal and chemical stability. researchgate.net This robustness is not explained by classical two-center, two-electron bonding models but rather by a unique form of three-dimensional electron delocalization. These clusters are composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure, with the o-carborane (1,2-dicarba-closo-dodecaborane) framework being a primary example. researchgate.net
The remarkable stability of icosahedral boron clusters is attributed to a phenomenon known as three-dimensional sigma (σ) aromaticity. Unlike the two-dimensional π-aromaticity seen in organic arenes like benzene, which involves the delocalization of p-orbitals, sigma aromaticity in carboranes involves the delocalization of electrons throughout the entire cage structure within the sigma-bonding framework. researchgate.net This distribution of electron density over the three-dimensional cage leads to significant stabilization. researchgate.net
Polyhedral boron clusters are often described as "electron-deficient" in a classical sense, as they lack sufficient valence electrons to form two-center, two-electron bonds between all adjacent atoms. Instead, they form multicenter bonds, a concept rationalized by the Wade-Mingos rules. For a closo (closed) icosahedral structure like o-carborane, these rules predict the need for 2n+2 skeletal electrons, where n is the number of vertices. In the case of the [B₁₂H₁₂]²⁻ dianion, this results in 26 skeletal electrons holding the cage together. The isoelectronic o-carborane, C₂B₁₀H₁₂, also possesses these 26 valence electrons for cage bonding, contributing to its aromatic character and stability. rsc.org This extensive delocalization makes the carborane cage a rigid and sterically demanding framework.
Computational quantum chemistry is an indispensable tool for understanding the complex electronic structure and predicting the reactivity of carborane derivatives. researchgate.net High-level quantum chemical computations provide insights into molecular geometries, electronic properties, and reaction mechanisms that are often difficult to probe experimentally. researchgate.net
Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model various aspects of these molecules. researchgate.net For instance, theoretical calculations have been used to demonstrate that the site of functionalization on a carborane cage can be predicted by analyzing the electron density at different boron vertices. researchgate.net Computational models can also reproduce structural parameters and analyze the influence of functional groups on the electronic properties of the carborane skeleton. escholarship.org These studies are crucial for designing novel carborane-based materials and molecules with tailored optical, magnetic, or electronic properties. researchgate.net
| Computational Method | Application in Carborane Chemistry | Typical Findings |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction pathway calculation. | Ground-state geometries, bond dissociation energies, singlet-triplet energy gaps, reaction energy barriers. researchgate.net |
| Ab initio methods (e.g., CASSCF/CASPT2) | Calculation of excited states and systems with strong electron correlation. | Accurate prediction of singlet-triplet energy gaps in biradical systems. researchgate.net |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Analysis of conformational preferences of substituents, study of self-assembled monolayers. escholarship.orgnih.gov |
Influence of Carboxylic Acid Functionality on Cage Electronics
The attachment of a carboxylic acid group to a carbon vertex of the o-carborane cage significantly influences the electronic properties of the cluster. The carborane cage itself has tunable electronic characteristics; substitution at a carbon atom generally results in the cage acting as a strong electron-withdrawing group, while substitution at a boron atom can be less electron-withdrawing or even electron-donating compared to a phenyl group. nih.gov
In this compound, the -COOH group is attached to one of the two carbon atoms of the icosahedral cage. Both the carborane cage (when C-substituted) and the carboxylic acid are electron-withdrawing entities. This combination leads to a pronounced inductive effect, polarizing the cage and influencing its reactivity. For example, the electron-withdrawing nature of the C-substituted carborane cage is known to increase the acidity of an attached functional group compared to analogous organic compounds. escholarship.org This electronic interplay is critical for the rational design of carborane-based molecules, as it modulates the properties of the functional group and the cage itself, impacting everything from reaction catalysis to the behavior of self-assembled monolayers. escholarship.orgnih.gov
Conformational Dynamics and Stereoelectronic Effects
The conformational behavior of this compound is primarily dictated by the rotation around the C(cage)–C(carboxyl) single bond. For carboxylic acids in general, two primary planar conformations are considered: syn and anti. nih.gov The syn conformation, where the hydroxyl hydrogen is pointed toward the carbonyl oxygen, is typically considered more stable in the gas phase due to a stabilizing intramolecular interaction. nih.gov The anti conformation is significantly higher in energy.
Reactivity Profiles and Mechanistic Investigations
Reactivity of the Carboxylic Acid Group in Derivatization
The carboxylic acid moiety of o-carborane-1-carboxylic acid serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of numerous derivatives. Its reactivity is primarily centered on nucleophilic acyl substitution and decarboxylation pathways.
The conversion of the carboxylic acid group in this compound into derivatives such as esters and amides proceeds through nucleophilic acyl substitution. khanacademy.orgvanderbilt.edu Due to the hydroxyl group (-OH) being a poor leaving group, direct reaction with nucleophiles like alcohols or amines is generally inefficient. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically activated by converting the -OH group into a better leaving group. libretexts.org
A common and effective strategy involves the conversion of the carboxylic acid to an o-carborane-1-carbonyl chloride. This is achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is significantly more electrophilic and reactive than the parent carboxylic acid. vanderbilt.edu
The general mechanism for this two-step derivatization is as follows:
Activation Step: The carboxylic acid is converted to a highly reactive acyl chloride.
Substitution Step: The acyl chloride readily reacts with a nucleophile (e.g., an alcohol, R'-OH, or an amine, R'R''NH). The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the final ester or amide product. masterorganicchemistry.com
Another method for amide formation involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an amine by activating the carboxyl group in situ. libretexts.orglibretexts.org
Table 1: Selected Reagents for Nucleophilic Acyl Substitution of this compound
| Target Derivative | Activating/Coupling Reagent | Nucleophile | General Product |
|---|---|---|---|
| Acid Chloride | SOCl₂, PCl₅ | N/A | o-Carborane-1-carbonyl chloride |
| Ester | Acid Catalyst (Fischer Esterification) | Alcohol (R'-OH) | o-Carborane-1-carboxylate ester |
| Amide | Dicyclohexylcarbodiimide (DCC) | Amine (R'R''NH) | o-Carborane-1-carboxamide |
Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). While simple thermal decarboxylation of carboxylic acids can be challenging, the reaction can be facilitated in specific contexts, particularly through transition metal-catalyzed processes known as decarboxylative couplings. rsc.orgwikipedia.orgumn.edu In these reactions, the carboxylic acid serves as a precursor to an organometallic intermediate, which then participates in a cross-coupling reaction with the concurrent loss of CO₂. wikipedia.org
For this compound, decarboxylation can be part of a tandem reaction sequence. For instance, mechanistic proposals for certain iridium-catalyzed reactions involve a sequence of B-H activation, insertion of another reactant (like an alkyne), protonation, and finally, decarboxylation to yield the final product. acs.org This pathway represents a formal replacement of the -COOH group with a new substituent.
The general steps in a transition metal-mediated decarboxylative coupling are:
Coordination of the carboxylate to the metal center.
Decarboxylation to form a carboranyl-metal intermediate.
Reaction of the intermediate with a coupling partner (e.g., oxidative addition of a halide followed by reductive elimination).
These pathways provide a modern synthetic strategy for forming new carbon-carbon or carbon-heteroatom bonds directly from the carboxylic acid feedstock. rsc.org
Carborane Cage Reactivity and Regioselectivity
Beyond the functional group, the icosahedral carborane cage itself possesses unique reactivity, particularly concerning its C-H and B-H bonds. Functionalization of the cage is challenging due to the presence of multiple, chemically similar reaction sites. researchgate.netrsc.org
The two C-H bonds in the o-carborane (B102288) cage are weakly acidic and are the most readily functionalized sites on the cluster. researchgate.netrsc.org Activation typically proceeds via deprotonation with strong bases, such as organolithium reagents (e.g., n-butyllithium). This generates a carboranyl anion, which is a potent nucleophile.
The mechanism is a straightforward acid-base reaction:
A strong base removes a proton from one of the cage carbon atoms.
The resulting negatively charged carbon atom can then react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form C-substituted carborane derivatives.
This method is highly site-selective for the carbon vertices of the cage.
Selective functionalization of the ten B-H vertices in o-carborane is considerably more difficult than C-H functionalization but has seen significant advances through transition metal catalysis. researchgate.net The different boron vertices of the o-carborane cage exhibit slight differences in electron density, which can be exploited to achieve regioselectivity. The vertex charges generally follow the order: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). nih.govacs.org This electronic differentiation allows specific transition metal catalysts to preferentially activate certain B-H bonds. nih.govacs.org
The mechanism often involves oxidative addition of a B-H bond to a metal center, followed by subsequent reaction steps like migratory insertion or reductive elimination.
To overcome the challenge of regioselectivity among the B(4,5,7,11) vertices, a powerful strategy involves using a directing group attached to a cage carbon. nih.govacs.orgbohrium.com The carboxylic acid group of this compound is an effective directing group for site-selective B-H activation. nih.govbohrium.com
The mechanism proceeds through the formation of a cyclic pre-transition state where the carboxyl group coordinates to the metal center, positioning it in close proximity to a specific B-H bond. This leads to the selective cleavage of that bond and the formation of a stable cyclometalated intermediate. For the carboxyl group, this directed activation occurs preferentially at the B(4) position. nih.gov
A typical catalytic cycle for a carboxyl-directed reaction (e.g., alkenylation with an alkyne) involves:
Coordination of the carboxylic acid to the transition metal catalyst (e.g., Iridium).
Directed B-H activation at the B(4) position to form a five-membered iridacycle intermediate.
Coordination and migratory insertion of the alkyne into the metal-boron bond.
Protonolysis to release the functionalized carborane product and regenerate the active catalyst.
This approach has enabled a range of regioselective transformations, including B-H alkenylation, arylation, and alkynylation. nih.gov
Table 2: Regioselectivity in Transition Metal-Catalyzed B-H Activation of o-Carborane
| Boron Position(s) | Relative Electron Density | Catalyst/Strategy | Example Reaction |
|---|---|---|---|
| B(3,6) | Most Electron-Deficient | Electron-Rich Catalysts (e.g., Ir(I)) | Diborylation |
| B(4,5,7,11) | Intermediate | Directing-Group-Assisted Catalysis (e.g., -COOH) | B(4)-Alkenylation |
| B(8,9,10,12) | Most Electron-Rich | Electron-Deficient Catalysts (e.g., Pd(II)) | Tetrafluorination |
Transition Metal-Mediated B-H Activation Mechanisms
Alkyne Insertion and Reductive Elimination Pathways
The functionalization of carborane B-H bonds through transition-metal-catalyzed alkyne insertion represents a powerful method for creating B-C bonds. In the context of this compound, the carboxyl group serves as an effective directing group, guiding the catalytic cycle to a specific boron vertex. Iridium-catalyzed reactions with propargyl carbonates, for instance, achieve selective B(4)-H allenylation.
The generally accepted mechanism for this type of transformation proceeds through several key steps. Initially, the iridium catalyst coordinates to the carboxylic acid. This is followed by the electrophilic metalation of the proximate B(4)-H bond, leading to the formation of a seven-membered iridacycle intermediate. This cyclometalation step is crucial for establishing the regioselectivity of the reaction. Subsequently, the alkyne substrate inserts into the newly formed Ir–B bond. The final step involves a β-oxygen elimination from the inserted alkyne moiety, followed by decarboxylation, which regenerates the active catalyst and yields the B(4)-allenylated o-carborane product.
An alternative pathway may involve the elimination of the carbonate group from the post-insertion intermediate to form a cationic species, which then leads to the final product. These pathways underscore the utility of the carboxylic acid group in pre-organizing the substrate for selective B-H activation and subsequent functionalization.
Table 1: Mechanistic Steps in Carboxy-Directed B(4)-H Allenylation
| Step | Description | Intermediate |
| 1. Coordination | The Ir(III) catalyst coordinates with the carboxylic acid directing group. | Catalyst-substrate complex |
| 2. B-H Activation | Electrophilic metalation of the B(4)-H bond occurs. | Seven-membered iridacycle |
| 3. Alkyne Insertion | The alkyne inserts into the Iridium-Boron (Ir-B) bond. | Expanded iridacycle |
| 4. Elimination | syn-β-Oxygen elimination and subsequent decarboxylation. | - |
| 5. Product Formation | The B(4)-allenylated o-carborane is released, and the catalyst is regenerated. | Final Product |
Nitrene Insertion Mechanisms
The formation of B-N bonds via nitrene insertion into carborane B-H bonds is another significant transformation, often facilitated by rhodium or ruthenium catalysts. researchgate.netchemrxiv.orgnih.gov While the direct nitrene insertion into the B-H bonds of the carborane core can be challenging, the use of a directing group like the carboxylic acid in this compound can facilitate this reaction with high regioselectivity. researchgate.netdntb.gov.ua
The catalytic cycle typically begins with the reaction of the catalyst, such as a rhodium(II) carboxylate dimer [Rh₂(OOCR)₄], with a nitrene precursor (e.g., a dioxazolone or a sulfamate (B1201201) in the presence of an oxidant). This generates a highly electrophilic metal-nitrenoid intermediate. This reactive species is then delivered to a specific B-H bond.
For this compound, the carboxyl group directs the catalyst to the B(4)-H position. The metal-nitrenoid then undergoes an insertion reaction into the targeted B-H bond, forming a new B-N bond and yielding the B(4)-amidated carborane. This process is highly valuable for installing nitrogen-containing functional groups onto the carborane cage in a site-specific manner.
Electrophilic Oxidation of Carborane B-H Bonds
The B-H bonds of the o-carborane cage possess hydridic character and can undergo electrophilic oxidation. The regioselectivity of this reaction is governed by the electron density of the boron vertices, with the most electron-rich positions being the most susceptible to attack. In o-carborane, the boron atoms at the 9 and 12 positions are the most electron-rich and, therefore, the most reactive towards electrophiles. mdpi.comnih.gov
A highly selective method for the hydroxylation of o-carboranes involves the use of nitric acid (HNO₃) in the presence of a Brønsted acid like trifluoromethanesulfonic acid. researchgate.net This system achieves high selectivity for the B(9) position. The mechanism is understood to involve an initial electrophilic attack by the oxidizing agent on the hydrogen atom of the B(9)-H bond, which acts as the nucleophilic site. researchgate.net This contrasts with typical electrophilic aromatic substitutions where the ring atom itself is the nucleophile. The reaction is thus characterized as an oxidation-reduction process, where the formal oxidation state of the hydrogen changes from -1 to +1. This approach provides a direct and efficient route to B-hydroxylated carboranes.
Comparative Reactivity Studies with Other Carborane Isomers
The three icosahedral carborane isomers (ortho-, meta-, and para-) exhibit distinct differences in their physical properties and chemical reactivity, stemming from the relative positions of the two carbon atoms on the cage. mdpi.com These differences influence their thermal stability, the acidity of their C-H bonds, and the regioselectivity of their B-H bond functionalization.
Thermal Stability: The thermodynamic stability of the isomers increases as the carbon atoms become more separated. The para-carborane is the most stable, followed by the meta-isomer, with the ortho-isomer being the least stable. mdpi.com This is attributed to the charge distribution and steric strain associated with the adjacent carbon atoms in the o-carborane cage. Deboronation reactions, particularly when the cage is coordinated to a metal center, are a known degradation pathway for o-carborane derivatives but are not typically observed for the more stable m- and p- isomers. mdpi.com
C-H Acidity: The carbon-hydrogen bonds on the carborane cage are weakly acidic and can be deprotonated with strong bases. The acidity of these protons is significantly influenced by the isomer, following the order: o-carborane > m-carborane (B99378) > p-carborane (B1425697). mdpi.comresearchgate.net The greater electron-withdrawing nature of the o-carborane cage, due to the proximity of the two electronegative carbon atoms, results in its C-H protons being the most acidic.
B-H Bond Reactivity: The distribution of electron density across the ten boron vertices is non-uniform and differs for each isomer, leading to distinct patterns of reactivity in electrophilic substitution reactions. mdpi.com
In o-carborane , the order of electron density is B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). Electrophilic attack, such as halogenation or oxidation, preferentially occurs at the most nucleophilic B(9) and B(12) positions. mdpi.comnih.gov
These differences are summarized in the table below.
Table 2: Comparison of o-, m-, and p-Carborane Isomers
| Property | o-Carborane (1,2-C₂B₁₀H₁₂) | m-Carborane (1,7-C₂B₁₀H₁₂) | p-Carborane (1,12-C₂B₁₀H₁₂) |
| Thermal Stability | Least Stable | Intermediate | Most Stable |
| Dipole Moment | ~4.5 D mdpi.com | ~2.85 D mdpi.com | 0 D mdpi.com |
| Relative C-H Acidity | Highest researchgate.net | Intermediate researchgate.net | Lowest researchgate.net |
| Most Reactive B-H Sites (Electrophilic Attack) | B(9), B(12) mdpi.com | B(9), B(10) mdpi.com | All B-H sites are equivalent |
Applications in Advanced Materials Science and Engineering
Integration into Polymer Architectures
The incorporation of o-carborane-1-carboxylic acid and its derivatives into polymer structures imparts unique properties, such as enhanced thermal stability and altered electronic characteristics. Carborane-containing polymers can be synthesized through various polymerization techniques, with the carborane cage acting as either a pendant group or an integral part of the polymer backbone. acs.orgnih.gov
In the synthesis of polymers where the carborane unit is part of the main chain, disubstituted carborane monomers, including dicarboxyl derivatives, are frequently employed in step-growth polymerizations like condensation reactions. acs.orgnih.gov For polymers with carborane as a pendant group, monosubstituted carboranes with a single polymerizable functional group are utilized in both step-growth and chain-growth polymerizations. acs.org The rigid, three-dimensional structure of the o-carborane (B102288) cage provides a sterically demanding framework that can influence the morphology and properties of the resulting polymer. The exceptional thermal and chemical stability of the carborane cluster, a form of three-dimensional σ-electron delocalization, contributes to the robustness of these advanced polymeric materials.
Role in Optoelectronic Materials Development
The distinct electronic and structural characteristics of o-carborane have led to its use in the development of advanced optoelectronic materials. Its incorporation can significantly influence the photophysical properties of organic materials.
When integrated into π-conjugated systems, o-carborane clusters have been shown to enhance the fluorescence quantum yields of the resulting materials. acs.org For instance, a series of C₃-symmetric π-conjugated compounds containing multiple o-carborane clusters demonstrated a 22-70% increase in their relative fluorescence quantum yields. acs.org Although the carborane cage itself does not participate in the π-conjugated network, its presence can cause significant red-shifting in the electroluminescence of devices and the photoluminescence of thin films. nih.gov This effect has been observed in carborane-based poly(fluorene) derivatives used as active materials in polymer light-emitting diodes. nih.gov The introduction of o-carborane can also improve charge carrier mobility in field-effect transistors by an order of magnitude, despite the disruption of π-conjugation. nih.gov
Researchers have successfully synthesized o-carborane-based π-conjugated macrocycles through methods like the oxidative coupling of acetylene-terminated o-carborane precursors. rsc.org Single-crystal X-ray diffraction analysis of these macrocycles has revealed unique porous supramolecular structures with micropore characteristics. rsc.orgresearchgate.net A notable property of these novel macrocycles is their aggregation-induced emission in both aggregated and solid states, which presents a new design strategy for developing macrocyclic molecules with excellent photophysical properties. rsc.org Furthermore, these carborane-hybridized macrocyclic arenes, synthesized via Friedel-Crafts alkylation, possess distinct cavity structures and have shown potential as sensors for nitroaromatics due to fluorescence quenching phenomena. rsc.orgnih.gov
Application as Building Blocks for Supramolecular Assemblies
This compound has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique molecular architecture, characterized by the rigid and three-dimensional icosahedral carborane cage coupled with the versatile hydrogen-bonding capabilities of the carboxylic acid group, allows for the construction of a wide array of ordered solid-state structures. The inherent properties of the carborane moiety, such as its high thermal and chemical stability, hydrophobicity, and ability to participate in unconventional hydrogen bonds, further enhance its utility in designing novel supramolecular assemblies with tailored functionalities.
The primary driving force for the self-assembly of this compound is the formation of robust hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to predictable and stable supramolecular synthons. The most common motif observed is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This results in the creation of a characteristic eight-membered ring structure.
Detailed Research Findings
Research into the supramolecular chemistry of carborane carboxylic acids has revealed several key insights. The use of carborane dicarboxylic acids, particularly the para- and meta-isomers, has been extensively explored in the synthesis of highly porous and robust MOFs. While detailed studies specifically on this compound in MOFs are less common, the principles derived from its dicarboxylic analogues are highly relevant. These studies demonstrate that the rigid and bulky nature of the carborane unit can lead to the formation of MOFs with high thermal stability and significant gas storage capacities.
For instance, a zinc-based MOF constructed from a p-carborane (B1425697) dicarboxylic acid linker exhibited enhanced thermal stability. Similarly, lanthanide-based coordination polymers have been assembled using flexible multidentate linkers containing carboxylate groups, showcasing the versatility of these building blocks in creating diverse network structures.
In the context of hydrogen-bonded assemblies, the acidic C-H bonds of the carborane cage can also participate in weak hydrogen bonding interactions, further directing the packing of molecules in the solid state. This has been observed in co-crystals of o-carborane with nitrogen-containing aromatic compounds, where bifurcated hydrogen bonds between the carborane C-H groups and the nitrogen atoms of the co-former are present.
The table below summarizes key structural features of supramolecular assemblies involving carborane carboxylic acids and related derivatives, illustrating the common hydrogen bonding patterns and coordination motifs.
| Assembly Type | Building Block | Key Interactions | Resulting Structure | Reference Compound |
| Dimer | This compound | O-H···O hydrogen bonds | Centrosymmetric dimer with an eight-membered ring | Not specified in search results |
| Coordination Polymer | p-Carborane dicarboxylic acid | Carboxylate-metal coordination | 2D and 3D open framework structures | Zinc-based MOF |
| Coordination Polymer | Lanthanide ions and multidentate carboxylate linkers | Carboxylate-lanthanide coordination | 1D zigzag chains and 2D networks | Tb(III) and Eu(III) polymers |
| Co-crystal | o-Carborane and 1,10-phenanthroline | C-H···N hydrogen bonds | Bifurcated hydrogen-bonded complex | (o-Carborane)(1,10-phenanthroline)1.5 |
The following table presents representative data on the properties of MOFs constructed from carborane-based dicarboxylic acid linkers, highlighting their potential for applications in gas storage and separation.
| MOF Designation | Metal Center | Carborane Linker | Surface Area (BET, m²/g) | Methane Storage Capacity (v/v at 35 bar) | Thermal Stability (°C) |
| Zn-p-carborane MOF | Zn(II) | p-Carborane dicarboxylic acid | ~1000 | Not Reported | >350 |
| NU-100 | Zn(II) | Extended p-carborane dicarboxylic acid | ~2200 | ~160 | ~400 |
Applications in Medicinal Chemistry and Bio Conjugation Strategies Conceptual and Design Focus
O-Carborane-1-carboxylic Acid as a Pharmacophore in Drug Design
o-Carborane (B102288), a carbon-boron molecular cluster, is increasingly recognized as a unique pharmacophore in drug design due to its distinct physical and chemical properties. nih.govnih.gov Often considered a three-dimensional analog of benzene, its icosahedral structure provides a rigid, stable, and sterically demanding framework. nih.gov This unique geometry, coupled with high thermal and chemical stability, makes it an attractive moiety for designing novel therapeutic agents. clinmedjournals.org The electron-deficient nature of the boron atoms and the ability to functionalize the cage at both carbon and boron vertices allow for the fine-tuning of electronic properties and the introduction of various functionalities. mdpi.com
The incorporation of an o-carborane cage can significantly alter the properties of a parent molecule. Its "superhydrophobicity" can enhance binding to hydrophobic pockets in biological targets, and its partition coefficient values are known to surpass those of common bioisosteres like aryl and cycloalkyl groups. clinmedjournals.org Furthermore, carboranes and their derivatives generally exhibit low toxicity, a crucial characteristic for therapeutic applications. clinmedjournals.org
The carboxylic acid group is a common functional moiety in many drugs, but its presence can lead to challenges such as metabolic instability, toxicity, and poor membrane permeability. nih.govnih.govdrughunter.com Bioisosteric replacement, a strategy in medicinal chemistry, involves substituting a functional group with another that has similar physical or chemical properties to overcome these limitations while maintaining or improving biological activity. nih.govacs.org
While carboranes are not direct isosteres of carboxylic acids in terms of acidity, their unique structural and electronic properties allow them to mimic the spatial and interactional features of carboxylate-binding groups in certain biological targets. The carborane cage can act as a hydrophobic scaffold that, when appropriately functionalized, can present other groups in a manner that mimics the hydrogen bonding and electrostatic interactions of a carboxylic acid.
Medicinal chemists often use bioisosteres to circumvent issues associated with the carboxylate group, such as poor metabolic stability or limited passive diffusion across biological membranes. nih.gov The development of novel carboxylic acid substitutes is an ongoing area of research aimed at improving pharmacological profiles. nih.gov
| Challenges with Carboxylic Acid Moiety | Potential Advantages of Bioisosteres |
|---|---|
| Poor metabolic stability nih.govdrughunter.com | Enhanced metabolic stability drughunter.com |
| Limited passive diffusion across membranes nih.govnih.gov | Improved membrane permeability drughunter.com |
| Potential for toxicity (e.g., formation of reactive metabolites) nih.govdrughunter.com | Reduced off-target toxicity drughunter.com |
| High polarity and negative charge drughunter.com | Modulated lipophilicity and polarity drughunter.com |
The design of carborane-containing ligands is guided by several key principles that leverage the unique properties of the carborane cage. escholarship.org These clusters are structurally and electronically unique, participating in delocalized bonding throughout the cage. escholarship.org
Key design considerations include:
Three-Dimensional Scaffolding : The rigid icosahedral structure of carboranes provides a predictable and stable scaffold for the spatial arrangement of functional groups. This is particularly useful in designing ligands that require a specific orientation for binding to a biological target.
Tunable Steric and Electronic Properties : The ability to substitute at both the carbon and boron vertices of the carborane cage allows for the systematic modification of the ligand's size, shape, and electronic properties. escholarship.org This tunability is crucial for optimizing ligand-receptor interactions.
Stability : Carboranes exhibit exceptional thermal and chemical stability, which is a desirable feature for drug candidates. clinmedjournals.org
Isomeric Variation : The availability of ortho, meta, and para isomers of dicarba-closo-dodecaboranes offers different geometric arrangements of the cage carbon atoms, providing further opportunities to fine-tune the ligand's structure for optimal target engagement. nih.govclinmedjournals.org
Strategies for Boron Delivery in Boron Neutron Capture Therapy (BNCT)
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. mdpi.comnih.gov When irradiated with a beam of low-energy (thermal) neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that produces high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. mdpi.comnih.goviiarjournals.org These particles have a short path length of approximately 5–9 µm, roughly the diameter of a single cell, which localizes the cytotoxic effect to the boron-containing tumor cells while sparing adjacent healthy tissue. mdpi.comsemanticscholar.org
A major challenge in BNCT is the development of boron delivery agents that can achieve a sufficiently high concentration of ¹⁰B in the tumor (typically 20-40 µg ¹⁰B/g of tumor tissue) with high tumor-to-blood and tumor-to-normal tissue ratios. mdpi.com this compound and its derivatives are promising candidates for BNCT due to their high boron content (10 boron atoms per molecule), chemical stability, and the versatility of the carboxylic acid group for conjugation to targeting moieties. nih.govnih.gov
To enhance the selective delivery of boron to tumor cells, this compound can be chemically conjugated to various biomolecules that have a natural affinity for cancer cells. nih.gov The carboxylic acid functionality provides a convenient handle for forming stable amide bonds with amine groups present in biomolecules like amino acids, peptides, and proteins. rsc.orgbiosyn.com
The goal of this strategy is to exploit the biological pathways utilized by these biomolecules to achieve targeted accumulation of the carborane payload in the tumor.
The synthesis of carborane-amino acid conjugates is a key strategy for developing BNCT agents. nih.govmdpi.com The rationale is that rapidly proliferating cancer cells often have an increased demand for amino acids and overexpress specific amino acid transporters. mdpi.com By attaching a carborane moiety to an amino acid, it is hypothesized that the resulting conjugate will be actively transported into cancer cells, leading to selective boron accumulation. iiarjournals.org
The carboxylic acid of this compound can be activated and coupled to the amino group of an amino acid to form a stable amide linkage. Various amino acids have been explored for this purpose.
Beyond single amino acids, this compound can be integrated into larger peptide and protein scaffolds to leverage more complex and specific targeting mechanisms. escholarship.org
Peptides : Specific peptide sequences can be designed to bind with high affinity to receptors that are overexpressed on the surface of cancer cells. rsc.org For example, peptides targeting G protein-coupled receptors have been investigated. rsc.org The carborane moiety can be attached to the peptide, often at a lysine (B10760008) residue, via its carboxylic acid group. rsc.org An efficient method for coupling carborane-1-carboxylic acids to amino groups on solid-phase peptide synthesis has been established. nih.gov
Proteins : Larger proteins, such as antibodies or antibody fragments, that recognize tumor-associated antigens can also be used as carriers for carborane derivatives. The conjugation of carboranes to such proteins can lead to highly specific delivery of boron to the tumor site.
Chemical Conjugation to Biomolecules for Targeting
Development of Carborane-Appended Nucleosides and Saccharides
The strategy of appending carborane cages to nucleosides and saccharides is a promising avenue in drug design, primarily aimed at creating novel therapeutic agents. The incorporation of a carborane moiety, facilitated by the reactive handle of this compound, can significantly alter the parent molecule's biological activity and physicochemical properties.
Conceptually, carborane-containing nucleoside analogues are designed to act as pseudo-endogenous nucleotides, with the potential to inhibit viral replication or serve as agents for Boron Neutron Capture Therapy (BNCT). researchgate.netnih.gov For instance, researchers have designed and synthesized uridine (B1682114) and 2'-deoxyuridine (B118206) conjugates bearing carborane clusters attached at the C-5 position of the uracil (B121893) base. researchgate.net One such conjugate was identified as a potent compound against human cytomegalovirus. researchgate.net The design principle involves leveraging the carborane cluster to enhance interactions within the biological target or to deliver a high payload of boron atoms for BNCT. nih.goveco-vector.com
The development of these conjugates often involves creating a hydrocarbon spacer between the nucleoside scaffold and the carborane cluster to optimize interaction with target enzymes, such as human Thymidine Kinase 1 (hTK1), which is crucial for the activation of these prodrugs. eco-vector.com The inherent lipophilicity of the closo-carborane cage can be a double-edged sword, potentially increasing cell membrane permeability but also reducing aqueous solubility. To address this, design strategies include the transformation of lipophilic closo-carboranes into more hydrophilic nido-carboranes. eco-vector.com
Nanocarrier Design for Enhanced Boron Accumulation (Conceptual)
A significant challenge in BNCT is the selective delivery of a sufficient concentration of boron-10 atoms to tumor cells while minimizing accumulation in healthy tissue. mdpi.com Carboranes are ideal boron carriers due to their high boron content and stability. nih.gov Nanocarrier-based delivery systems functionalized with this compound and its derivatives represent a key conceptual strategy to overcome the limitations of delivering hydrophobic carborane compounds systemically. nih.gov
Several types of nanoparticle platforms are conceptually employed for carborane delivery:
Liposomes and Micelles: These lipid-based nanostructures can encapsulate hydrophobic carborane derivatives, improving their solubility in physiological environments and facilitating their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov
Polymer/Co-polymer Matrices: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be loaded with carboranes. acs.org Surface modification of these nanoparticles with targeting ligands (e.g., antibodies or small molecules) allows for active targeting of cancer cells, thereby enhancing the specificity of boron delivery. nih.govacs.org
Inorganic Nanoparticles: Gold (AuNPs), silver (AgNPs), and iron oxide nanoparticles serve as robust scaffolds for attaching carboranes. nih.govnih.govuniupo.it Gold nanoparticles, for instance, can be functionalized with carboranes via thiol linkages, creating a stable system for boron delivery. uniupo.it These inorganic cores can also provide additional functionalities, such as imaging capabilities, creating theranostic agents. mdpi.comnih.gov
The overarching design principle is to create a multi-functional system where the nanocarrier addresses the solubility and targeting challenges, allowing the carborane payload to be effectively concentrated at the desired site. mdpi.com A critical aspect of the design is ensuring the stable retention of the carborane on the nanoparticle surface to prevent premature release into the bloodstream. acs.org
Development of Carborane-Modified Enzyme Inhibitors (Design Focus)
The substitution of organic moieties, such as phenyl rings, with a carborane cage is an innovative strategy in the design of enzyme inhibitors. The carborane's unique geometry, hydrophobicity, and ability to form dihydrogen bonds can lead to enhanced potency and selectivity. nih.gov
Design of Carborane-Containing Urea-Based Inhibitors
A notable application of this design principle is in the development of inhibitors for glutamate (B1630785) carboxypeptidase II (GCPII), a zinc metalloprotease implicated in neurological disorders. avcr.cznih.gov The design of these inhibitors involves replacing the p-iodobenzene ring of existing urea-based inhibitors with a closo-o-carborane cluster. avcr.cz This modification is intended to increase the lipophilicity of the inhibitor. avcr.cz
The synthesis involves a standard peptide coupling reaction between the carboxylic acid of closo-o-carborane and a Lys-urea-Glu scaffold. avcr.cz X-ray crystallography has revealed that the bulky closo-carborane cluster resides in the spacious entrance funnel region of the GCPII active site. avcr.cznih.govjohnshopkins.edu This finding is significant as it suggests that the carborane cage can be further functionalized to create additional interactions within the enzyme, potentially leading to the discovery of novel and more potent GCPII inhibitors. avcr.cznih.gov
Modulating Binding Affinity via Carborane Moiety
The carborane moiety can modulate the binding affinity of a ligand for its target protein through several mechanisms, making it a powerful tool in drug design. nih.gov Its large, spherical, and hydrophobic nature allows it to effectively fill hydrophobic pockets within a receptor or enzyme active site. iupac.org
Key factors in this modulation include:
Hydrophobicity: The exceptional hydrophobicity of the carborane cage can significantly enhance interactions with nonpolar regions of a protein, often leading to increased binding affinity. iupac.orgacs.org
Shape and Size: The icosahedral structure provides a rigid, three-dimensional scaffold that can be a better geometric fit for certain binding sites compared to a planar phenyl ring. acs.org
Dihydrogen Bonding: Unlike conventional organic groups, the B-H vertices of the carborane cage can act as hydrogen bond donors, forming unconventional dihydrogen bonds with the protein backbone or side chains. These interactions can contribute significantly to binding affinity and specificity. researchgate.net
This modulation has been successfully applied in the design of inhibitors for various enzymes, including carbonic anhydrase IX (CAIX) and cyclooxygenase-2 (COX-2), where the carborane serves as a unique pharmacophore to enhance biological activity. mdpi.comnih.gov
| Enzyme Target | Inhibitor Design Principle | Key Finding | Reference |
|---|---|---|---|
| Glutamate Carboxypeptidase II (GCPII) | Replacement of p-iodobenzene ring in urea-based inhibitor with o-carborane. | Carborane cage occupies the entrance funnel, allowing for further structural modifications. | avcr.cz |
| Carbonic Anhydrase IX (CAIX) | Sulfonamido-functionalized carborane acts as a dual inhibitor and boron delivery agent. | Compound effectively inhibits CAIX and delivers boron to cancer cells. | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Incorporation of carborane cage into inhibitor structure. | Development of a novel carborane-containing COX-2 inhibitor. | nih.gov |
Conceptual Frameworks for Antiviral Activity
The conceptual design of carborane-containing antiviral agents is based on the premise that the unique properties of the carborane cage can be harnessed to disrupt viral processes. researchgate.net Boron clusters have been shown to possess broad-spectrum activity against certain microorganisms. researchgate.net The primary strategy involves modifying known antiviral drugs or nucleoside analogues by incorporating a carborane moiety, with the goal of enhancing their inhibitory activity or altering their mechanism of action. researchgate.net
However, this approach is not without its challenges, and the simple addition of a carborane does not guarantee success. For example, a carborane analog of the influenza drug oseltamivir (B103847) was designed by replacing an ester moiety with a carborane framework. The rationale was to use the boron cluster to modulate the pharmacophore's properties. In practice, the resulting carborane ester exhibited significantly lower in vitro antiviral activity than the parent drug, suggesting that the modification unfavorably impacted the molecule's interaction with the viral neuraminidase. nih.gov
This outcome underscores the complexity of antiviral drug design using carboranes. The conceptual framework must therefore carefully consider the specific interactions between the drug and its viral target. Future designs may focus on leveraging the carborane's ability to form dihydrogen bonds or its unique steric profile to interact with viral proteins in novel ways that are distinct from traditional organic scaffolds. researchgate.net
Applications in Receptor Ligand Design
The use of carboranes as hydrophobic surrogates and bioisosteres in the design of receptor ligands has yielded compounds with high affinity and improved pharmacological profiles. acs.orgacs.org While applications for dopamine (B1211576) receptors are still emerging, mdpi.com significant progress has been made in designing ligands for other G protein-coupled receptors (GPCRs) and nuclear receptors. acs.orgacs.org
Cannabinoid Receptors (CB₂R): In the design of ligands for the cannabinoid receptor type 2 (CB₂R), a target for inflammatory and neurodegenerative diseases, carborane cages have been used as bioisosteres for adamantyl or tetramethylcyclopropyl groups. acs.orgnih.govnih.gov This strategy aims to overcome the low metabolic stability of existing CB₂R ligands while simultaneously increasing binding affinity. acs.orgnih.gov Researchers have successfully synthesized carborane-based 1,8-naphthyridinones, thiazoles, and benzothiazoles that exhibit high affinity (in the low nanomolar range) and selectivity for CB₂R over CB₁R. acs.orgacs.orgnih.gov The meta-carborane derivatives, in particular, have shown exceptional promise. acs.org The improved metabolic stability observed in these compounds is attributed to the robust nature of the carborane cage. nih.gov
Estrogen Receptors (ER): Carboranes have also been explored as unique scaffolds for selective estrogen receptor modulators (SERMs). iupac.org By mimicking the molecular geometry and hydrophobicity of 17β-estradiol, carboranylphenols have been designed to fit within the ligand-binding domain (LBD) of estrogen receptors (ERα and ERβ). acs.org Docking studies suggest that the carborane cage plays a crucial role in achieving subtype selectivity. nih.gov Specifically, p-carborane (B1425697) derivatives have been developed that show high selectivity for ERβ over ERα. acs.orgnih.gov The unique three-dimensional structure of the carborane appears to be critical for this agonist activity, as organic isosteres that mimic its shape but lack its specific electronic properties lose significant activity. acs.org
| Receptor Target | Ligand Design Strategy | Key Result | Reference |
|---|---|---|---|
| Cannabinoid Receptor 2 (CB₂R) | Carborane as a bioisostere for adamantyl/tetramethylcyclopropyl groups. | High-affinity (low nM Kᵢ) and selective ligands with improved metabolic stability. | acs.orgnih.gov |
| Estrogen Receptor β (ERβ) | p-Carborane core to mimic 17β-estradiol geometry and hydrophobicity. | Highly potent and selective ERβ agonists (>200-fold selectivity over ERα). | acs.org |
Applications in Catalysis
O-Carborane-1-carboxylic Acid as a Ligand in Organometallic Catalysis
The rigid, stable, and sterically demanding icosahedral structure of the o-carborane (B102288) cage makes it an intriguing component in ligand design. Its derivatives are finding increasing use in coordination and organometallic chemistry, where they can influence the stability and activity of metal centers. rsc.org
This compound is a key starting material for the synthesis of more complex, functionalized carborane derivatives that can act as ligands. The carboxylic acid group provides a reactive handle that allows the carborane cage to be incorporated into larger molecular architectures. This functionality can be readily converted into amides, esters, or acid chlorides, enabling covalent attachment to other molecular fragments to form sophisticated ligands. nih.gov For example, the carboxylic acid can be transformed to create building blocks for peptides or other complex organic structures. researchgate.net This versatility allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for controlling catalytic processes. The unique geometry of the carborane cage is a key feature in the design of these new ligands.
Carboranes exhibit exceptional thermal and chemical stability due to a form of three-dimensional σ-electron delocalization. proquest.com When incorporated into ligands, this inherent stability can be conferred upon the corresponding transition metal complexes. The bulky, icosahedral structure of the carborane cage provides a sterically demanding framework that can protect the metal center, preventing undesirable side reactions or catalyst decomposition. While direct studies on this compound itself stabilizing catalysts are specific to its role as a directing group, the broader class of carborane-containing ligands is known to form robust complexes with transition metals like ruthenium and osmium, which have applications in catalysis. nih.gov The electron-deficient nature of the boron atoms can also modulate the electronic properties of the metal center, influencing its catalytic activity.
Directing Group Properties in Catalytic Functionalization
The carboxylic acid group is a highly effective directing group in transition metal-catalyzed C-H bond functionalization, valued for its wide availability and the potential for traceless removal. researchgate.netsemanticscholar.org In the context of this compound, the carboxyl group plays a crucial role in directing the regioselective functionalization of both external C-H bonds and the cage's own B-H bonds. proquest.combohrium.com
The carboxylate group is known to direct the ortho-functionalization of aromatic rings through the formation of a metallacyclic intermediate. researchgate.net While this is a general strategy, this compound has been specifically employed in iridium-catalyzed cascade reactions that involve the activation of an aryl C-H bond. proquest.com In these processes, the carboxyl group acts as a traceless directing group, facilitating the dehydrogenative cross-coupling of the carborane with molecules like benzoic acid. proquest.combohrium.com This leads to the construction of new B-C bonds and demonstrates the ability of the carboranyl carboxylic acid to direct functionalization at specific C-H positions on a coupling partner. proquest.com
One of the most significant challenges in carborane chemistry is the selective functionalization of one of the ten chemically similar B-H vertices. rsc.org The directing group strategy has emerged as a powerful solution to this problem. proquest.comsci-hub.se The carboxyl group in this compound can chelate to a metal center and direct the catalytic activation of a specific, adjacent B-H bond.
Research has shown that this strategy enables the selective functionalization of the B(4) and B(5) positions of the o-carborane cage. bohrium.comsci-hub.se This is particularly challenging as these positions are sterically hindered and electronically distinct from other boron vertices. bohrium.comnih.gov The directing-group-assisted approach provides a reliable method to overcome these challenges, enabling reactions like Pd-catalyzed B(4)-arylation and B(4,5)-diarylation. bohrium.com The carboxyl group is often described as a "traceless" directing group in these reactions, as it guides the functionalization before being potentially removed or modified in a subsequent step. proquest.combohrium.com
Specific Catalytic Transformations Enabled by this compound
The use of this compound as a directing group has enabled the development of novel catalytic transformations for synthesizing highly functionalized carborane derivatives. proquest.combohrium.com These methods provide access to compounds that were previously difficult to prepare. bohrium.com
An important example is the iridium-catalyzed cascade dehydrogenative cross-coupling of o-carboranyl carboxylic acid with benzoic acid or benzamide. proquest.com This one-pot process results in the formation of carborane-fused isoquinolinones or coumarins, activating two B-H bonds, one aryl C-H bond, and one O-H or N-H bond to efficiently construct new B-C and B-X bonds. proquest.com By adjusting the reaction conditions, the cascade can be stopped at the initial B-H/C-H cross-coupling step to selectively produce B(4)-arylated o-carboranes. bohrium.com Control experiments have confirmed that the carboxylic acid directing group is essential for these cascade cyclizations. bohrium.com
The table below summarizes key catalytic transformations involving this compound.
| Catalyst System | Reaction Type | Functionalized Position | Product Type |
|---|---|---|---|
| Iridium Catalyst | Cascade Dehydrogenative Cross-Coupling | B(4)-H, Aryl C-H | Carborano-isoquinolinone/coumarin derivatives |
| Iridium Catalyst | B-H/C-H Dehydrocoupling | B(4)-H | α-carboranyl benzoic acids |
| Palladium Catalyst | B(4)-Arylation | B(4)-H | B(4)-arylated o-carboranes |
| Palladium Catalyst | B(4,5)-Diarylation | B(4)-H, B(5)-H | B(4,5)-diarylated o-carboranes |
Alkenylation and Alkynylation Reactions
The carboxylic acid group on the o-carborane cage has been effectively utilized as a traceless directing group in iridium-catalyzed hydroboration of alkynes with the cage B–H bond. This methodology leads to the formation of 4-B-alkenylated-o-carborane derivatives with high yields and excellent regioselectivity through direct B–H bond activation. The process involves a one-pot reaction where the directing carboxy group is subsequently removed. A proposed mechanism for this transformation involves a sequence of iridium-mediated B–H activation, insertion of the alkyne, protonation, and finally, decarboxylation.
Palladium catalysis has also been employed for the B4-alkynylation of o-carborane carboxylic acids. This reaction demonstrates the utility of the carboxylic acid group in directing the functionalization to a specific boron atom on the carborane cage.
Table 1: Examples of Alkenylation and Alkynylation Reactions
| Catalyst | Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Iridium Complex | Alkyne | 4-B-alkenylated-o-carborane | High | mdpi.com |
| Palladium Complex | Alkyne | B4-alkynylated-o-carborane | - | researchgate.net |
Annulation Reactions (e.g., Carborano-Isocoumarins)
A notable application of this compound in catalysis is the synthesis of carborano-isocoumarins through an iridium-catalyzed formal [4+2] annulation with alkynes. In this reaction, the carboxyl group serves a dual purpose: it acts as a directing group to control the regioselectivity of the reaction and is incorporated as part of the final product. The reaction mechanism is believed to proceed through a sequence of carboxyl-directed B(4)-H metalation, followed by alkyne insertion and reductive elimination. This method provides a straightforward route to a novel class of carborano-isocoumarin derivatives.
Table 2: Iridium-Catalyzed Annulation of o-Carboranyl Carboxylic Acids with Alkynes
| Alkyne Substrate | Product | Yield (%) |
|---|---|---|
| Diphenylacetylene | Carborano-isocoumarin derivative | - |
| 4-Fluorophenylacetylene | Carborano-isocoumarin derivative | - |
| 4-Chlorophenylacetylene | Carborano-isocoumarin derivative | - |
| 4-Bromophenylacetylene | Carborano-isocoumarin derivative | - |
| 4-(Trifluoromethyl)phenylacetylene | Carborano-isocoumarin derivative | 44 |
| Dinaphthylacetylene | Carborano-isocoumarin derivative | 64 |
Amination Reactions (e.g., B(4)-H Amination)
The carboxylic acid group of this compound can direct the amination of the cage B(4)–H bond. Rhodium-catalyzed amidation has been demonstrated using dioxazolones as the aminating agent. This reaction proceeds via a carboxylic acid-assisted B(4)–H bond activation, leading to the formation of amidated o-carboranes in high yields, with the concomitant release of carbon dioxide. Furthermore, a selective twofold decarboxylative amidation of the cage B(4)–H bond has been achieved.
Table 3: Rhodium-Catalyzed B(4)-H Amidation of o-Carboranes
| Aminating Agent | Product | Yield | Reference |
|---|---|---|---|
| Dioxazolones | Amidated o-carborane | High | researchgate.net |
Acylmethylation Reactions
Iridium catalysis has been successfully applied to the regioselective B(4)–H acylmethylation of o-carboranyl acids. In this process, sulfoxonium ylides are utilized as the alkylating agents. The carboxylic acid moiety functions as a traceless directing group, ensuring high regioselectivity and monoselectivity for the formation of B(4)-acylmethylated o-carboranes. This redox-neutral reaction exhibits a broad substrate scope and produces the desired products in good to excellent yields.
Table 4: Iridium-Catalyzed B(4)–H Acylmethylation of o-Carboranyl Acids
| Alkylating Agent | Product | Yield |
|---|---|---|
| Sulfoxonium Ylides | B(4)-acylmethylated o-carborane | Good to Excellent |
Cross-Coupling Reactions
This compound and its derivatives are valuable partners in various palladium-catalyzed cross-coupling reactions. The carboxylic acid group can act as a directing group to facilitate B–H activation, which is a key step in these transformations. For instance, iridium-catalyzed intermolecular oxidative C-H/B-H cross-coupling of carboranyl carboxylic acid with thiophene and various aryl substrates has been reported.
Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B-H/C-H bonds between the o-carborane cage and arene moieties has also been achieved. This reaction allows for the construction of five-, six-, and seven-membered rings containing the carborane unit.
Table 5: Examples of Cross-Coupling Reactions
| Catalyst | Coupling Partner | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Iridium Complex | Thiophenes, Aryls | Intermolecular Oxidative C-H/B-H Coupling | B-arylated/heteroarylated o-carboranes | nih.gov |
| Palladium Complex | Arenes | Intramolecular Aerobic Oxidative B-H/C-H Coupling | Carborane-fused cyclic compounds | nih.gov |
Protodecarboxylation Processes
While extensive research on the specific protodecarboxylation of this compound is not widely documented, the decarboxylation of carborane carboxylic acid derivatives is a known transformation. For example, the tert-butyl ester of a carborane carboxylic acid has been observed to undergo thermolysis with the loss of CO2 and isobutene to yield the parent o-carborane. This suggests that the carboxyl group on the carborane cage can be removed under certain conditions.
General methods for the protodecarboxylation of aromatic carboxylic acids, such as microwave-assisted copper-catalyzed protocols, have been developed. These methods have proven effective for a range of functionalized aromatic carboxylic acids, and it is plausible that similar conditions could be applied to induce the protodecarboxylation of this compound.
Table 6: Potential Method for Protodecarboxylation
| Method | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Microwave-Assisted Decarboxylation | Copper(I) oxide / 1,10-phenanthroline | Rapid reaction times (5-15 min), high yields | organic-chemistry.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the molecular and electronic structure of o-carborane-1-carboxylic acid. These calculations provide detailed information on bond lengths, bond angles, charge distributions, and molecular orbitals, which govern the molecule's stability and reactivity.
The o-carborane (B102288) cage is an icosahedral cluster composed of ten boron and two adjacent carbon atoms, exhibiting a form of three-dimensional σ-aromaticity that imparts exceptional thermal and chemical stability. researchgate.net DFT calculations on substituted o-carboranes reveal that the geometry of the cage, particularly the C1-C2 bond length, is sensitive to the electronic nature of the substituents. rsc.org For this compound, the electron-withdrawing nature of the -COOH group is expected to influence the charge distribution across the entire cluster.
Table 1: Representative Theoretical Data for Substituted o-Carboranes
| Computational Method | Molecule/Fragment | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| DFT (B3LYP-D3/6-311+G**) | o-Carborane | Natural Population Analysis (NPA) Charges | Reveals electron density trends: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6) | mdpi.com |
| DFT | 1,2-N-substituted o-carboranes | C1-C2 Bond Length | C-C distance is influenced by the electronic effects of substituents. | rsc.org |
| DFT (B3LYP) | Carboxylic Acids | HOMO/LUMO Localization | HOMO is concentrated on the carbonyl oxygen; LUMO is on the carbonyl carbon. | quora.com |
Molecular Dynamics Simulations of Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational changes, and interactions with their environment, such as solvents or biological macromolecules. nih.govmdpi.com While specific MD studies on this compound are not extensively documented, simulations on the parent o-carborane and related systems illustrate the potential of this approach.
MD simulations have been used to map the free energy landscape of o-carborane as it is captured and released from protein cavities, such as those in a right-handed coiled-coil tetrabrachion nanotube. nih.gov These simulations calculate binding free energies and identify the specific architectural elements of the protein that interact with the carborane cage. nih.gov Such an approach could be directly applied to this compound to understand its interaction with target proteins. The carboxylic acid group would be expected to form specific hydrogen bonds or electrostatic interactions with polar amino acid residues (e.g., Lysine (B10760008), Arginine, Serine), which would significantly influence the binding mode and affinity compared to the unsubstituted parent carborane.
Furthermore, MD simulations can elucidate the behavior of this compound in different solvent environments. irbbarcelona.org The simulations can predict solvation free energies and analyze the structure of the solvent around the molecule, revealing how the hydrophobic carborane cage and the hydrophilic carboxylic acid group organize surrounding water molecules. This information is crucial for understanding the molecule's solubility and its partitioning between aqueous and lipid environments, which are key factors in drug design. nih.gov
Prediction of Reaction Pathways and Energy Profiles
Computational chemistry, particularly DFT calculations, plays a crucial role in predicting reaction pathways and mapping their corresponding energy profiles. nih.gov This involves locating transition states and calculating activation barriers, providing a detailed mechanistic understanding that can guide synthetic efforts. nih.gov
The functionalization of the o-carborane cage is a complex process due to the presence of multiple, chemically similar B-H vertices. rsc.org Computational studies have been instrumental in understanding the regioselectivity of these reactions. For instance, DFT calculations on the Ir-catalyzed borylation of o-carborane revealed that the reaction proceeds via an oxidative addition-reductive elimination pathway and that the electronic properties of the cage direct the catalyst to the most electron-deficient B(3,6)-H sites. researchgate.net Similarly, mechanistic studies on the oxidation of o-carborane have shown that the reaction involves an initial electrophilic attack on the hydrogen atom of the most electronegative B(9) vertex. researchgate.net
For this compound, computational methods can be used to predict the reactivity of both the carborane cage and the carboxylic acid group. For example, the energy profile for the formation of an amide from the carboxylic acid and an amine can be calculated. nih.gov This would involve modeling the reactants, the tetrahedral intermediate, and the transition states, providing insight into the reaction kinetics. Such calculations are essential for optimizing reaction conditions and for understanding the stability of the resulting products.
Calculation of Acidity Constants and pKa Values
The acidity constant (pKa) is a critical physicochemical property that dictates the ionization state of a molecule at a given pH, profoundly influencing its solubility, membrane permeability, and receptor-binding interactions. youtube.com Computational methods provide a reliable means of predicting pKa values, often with an accuracy of less than one pKa unit. researchgate.net
The most common computational approach involves the use of a thermodynamic cycle, often called a Born-Haber cycle. researchgate.net This method dissects the acid dissociation process in solution into several steps for which free energies can be calculated more easily. For an acid HA, the cycle typically involves:
Calculation of the gas-phase free energy change (ΔG°gas) for the deprotonation reaction (HA → H+ + A-). This is usually done using high-level quantum mechanical methods like DFT or complete basis set models. researchgate.netbucknell.edu
Calculation of the free energies of solvation (ΔG°solv) for all three species (HA, H+, and A-). Solvation energies are typically calculated using implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). bucknell.edu
Combining these values to obtain the free energy of dissociation in solution (ΔG°aq), from which the pKa is calculated.
ΔG°aq = ΔG°gas + ΔG°solv(A-) + ΔG°solv(H+) - ΔG°solv(HA)
pKa = ΔG°aq / (2.303 RT)
For this compound, the strongly electron-withdrawing character of the icosahedral cage is expected to stabilize the resulting carboxylate anion, thereby increasing its acidity (lowering its pKa) compared to a typical alkyl carboxylic acid. The precise pKa value can be accurately predicted using these established computational protocols. researchgate.netnih.gov For comparison, the experimental pKa value of the related meta-carborane-1-carboxylic acid has been reported, providing a valuable benchmark for theoretical calculations. escholarship.org
Table 2: Thermodynamic Cycle for pKa Calculation
| Step | Process | Computational Method | Purpose | Reference |
|---|---|---|---|---|
| 1 | Gas-Phase Deprotonation (HA → H+ + A-) | DFT (e.g., M06-2X) / CBS Models | Calculate ΔG°gas | researchgate.netnih.gov |
| 2 | Solvation of Acid (HAgas → HAaq) | Continuum Solvation Model (e.g., SMD, CPCM) | Calculate ΔG°solv(HA) | bucknell.edunih.gov |
| 3 | Solvation of Anion (A-gas → A-aq) | Continuum Solvation Model (e.g., SMD, CPCM) | Calculate ΔG°solv(A-) | bucknell.edunih.gov |
| 4 | Solvation of Proton (H+gas → H+aq) | Experimental Value | Use established ΔG°solv(H+) | researchgate.net |
Design of Novel Carborane-Based Compounds via Computational Approaches
Computational chemistry is an indispensable tool in modern drug discovery, enabling the in silico design of novel compounds with desired biological activities. rsc.org this compound serves as an excellent starting point or fragment for designing more complex molecules. nih.gov
A prominent strategy is fragment-based drug design (FBDD), where small molecular fragments are identified that bind to a biological target and are then computationally grown, linked, or merged to create a potent lead compound. nih.govmdpi.com The this compound moiety can be used as a unique, three-dimensional fragment. Its hydrophobic cage can occupy hydrophobic pockets in a protein's active site, while the carboxylic acid can act as a hydrogen bond donor/acceptor or an anchor point for further elaboration. researchgate.net
Molecular docking is a key computational technique used in this process. acs.org It predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scispace.com For example, in silico docking studies of carborane-containing compounds have been performed on targets like cyclooxygenase-2 (COX-2) and dihydrofolate reductase (hDHFR). researchgate.netscispace.comresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By analyzing the docked pose of this compound in a target active site, medicinal chemists can computationally design modifications to improve potency and selectivity, guiding the synthesis of the most promising candidates. researchgate.net
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of o-carborane-1-carboxylic acid. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹¹B, allows for a comprehensive characterization of the molecule's framework and functional groups.
Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy each provide unique and complementary information for the structural verification of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different types of protons in the molecule. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often around 11.10 ppm, although its position can be highly dependent on solvent and concentration. The proton attached to the adjacent carbon of the carborane cage (C-H) resonates as a sharp singlet, typically observed around 4.03 ppm. The ten protons attached to the boron atoms (B-H) of the icosahedral cage produce a complex, broad multiplet in the upfield region, generally between 1.35 and 3.50 ppm.
¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, three distinct signals are expected for this compound. The carbon atom of the carboxylic acid group (-COOH) is the most deshielded, with a chemical shift around 166.90 ppm. The two carbon atoms of the carborane cage are also distinguishable; the carbon atom bearing the carboxylic acid group (C-COOH) resonates at approximately 67.57 ppm, while the carbon atom bonded to a hydrogen (C-H) appears at around 56.71 ppm.
¹¹B NMR Spectroscopy: ¹¹B NMR is particularly crucial for characterizing carborane-containing compounds. Due to the icosahedral structure of the o-carborane (B102288) cage, the ten boron atoms are in non-equivalent chemical environments. The proton-decoupled ¹¹B NMR spectrum, therefore, displays a series of broad signals corresponding to these different boron nuclei. The chemical shifts and relative intensities of these signals are characteristic of the 1,2-disubstituted carborane cage and can be used to confirm the integrity of the cluster. For substituted o-carboranes, the signals can appear in distinct groups, for instance, with resonances around -2.40, -11.38 ppm, and other intermediate values, reflecting the different electronic environments of the boron atoms within the cage.
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | B-H (cage) | 1.35 - 3.50 | Broad Multiplet |
| ¹H | C-H (cage) | 4.03 | Singlet |
| ¹H | -COOH | ~11.10 | Broad Singlet |
| ¹³C | C-H (cage) | 56.71 | Singlet |
| ¹³C | C-COOH (cage) | 67.57 | Singlet |
| ¹³C | -COOH | 166.90 | Singlet |
| ¹¹B | B (cage) | Multiple broad signals | N/A |
While this compound itself is an achiral molecule, many of its derivatives, synthesized for various applications, are chiral. Determining the absolute and relative stereochemistry of these derivatives is critical. Advanced NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are powerful tools for these assignments. wikipedia.orglibretexts.org
The NOE is a phenomenon where the spin polarization is transferred between nuclei that are close in space (typically within 5 Å), leading to a change in the intensity of an NMR resonance when another is irradiated. libretexts.org This effect is independent of through-bond connectivity and provides direct information about spatial proximity.
For chiral derivatives of this compound, two-dimensional NOE spectroscopy (NOESY) experiments can be used to establish the relative orientation of substituents on the carborane cage or on side chains. intermediateorgchemistry.co.uk By observing cross-peaks between protons that are spatially close, the conformation and stereochemical arrangement of the molecule can be deduced. For example, in a complex ester or amide derivative, NOESY can help determine the orientation of the substituent relative to the carborane cage, which is crucial for understanding its interaction with biological targets or its role in the architecture of materials.
X-ray Crystallography for Definitive Molecular Architecture
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It allows for precise measurement of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecular architecture.
Single-crystal X-ray diffraction is a powerful technique for the structural elucidation of this compound and, more commonly, its stable, crystalline derivatives and synthetic intermediates. nih.govmdpi.com Analysis of compounds such as 1,2-diphenyl-o-carborane has confirmed the icosahedral geometry of the carborane cage. nih.gov
These structural studies provide precise measurements of the cage dimensions. For instance, the C1-C2 bond distance in the o-carborane cage is a key parameter that can be influenced by the nature of the substituents. In unsubstituted o-carborane, this distance is approximately 1.63 Å, while in substituted derivatives like 1,2-diphenyl-o-carborane, it can be significantly longer, around 1.73 Å, indicating electronic effects of the substituents on the cage structure. nih.gov Crystallographic analysis of various derivatives consistently reveals the remarkable stability and rigidity of the icosahedral framework.
The carboxylic acid functional group in this compound is a strong hydrogen bond donor and acceptor, making it a key player in directing the formation of supramolecular structures. ethernet.edu.et In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic eight-membered ring motif.
Mass Spectrometry for Molecular Weight and Isotopic Fingerprinting
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of this compound. A key feature in the mass spectrum of any carborane-containing compound is its unique isotopic pattern, which serves as a definitive fingerprint.
This characteristic pattern arises from the natural isotopic abundance of boron. Boron has two stable isotopes: ¹⁰B (approximately 20% abundance) and ¹¹B (approximately 80% abundance). Since the o-carborane cage contains ten boron atoms, the statistical distribution of these two isotopes results in a complex cluster of peaks for the molecular ion and its fragments.
Instead of a single peak for the molecular ion (M⁺), a broad, characteristic envelope of peaks spanning several mass units is observed. The most intense peak in this cluster does not correspond to the monoisotopic mass (all ¹⁰B) but rather to the isotopologue containing the most probable distribution of ¹⁰B and ¹¹B isotopes. High-resolution mass spectrometry can resolve these individual isotopic peaks, and the observed pattern can be compared with a theoretically calculated distribution. This isotopic fingerprint is a powerful diagnostic tool, providing unambiguous confirmation of the presence and number of boron atoms in the molecule, which is invaluable in the analysis of complex reaction mixtures or in confirming the identity of a newly synthesized carborane derivative. flinders.edu.au
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of this compound. Due to the presence of ten boron atoms, each with two stable isotopes (¹⁰B and ¹¹B), the compound exhibits a complex and characteristic isotopic pattern in its mass spectrum. HRMS instruments, such as Fourier transform ion cyclotron resonance mass spectrometers (FT-ICR-MS), possess the necessary resolving power to distinguish between the various isotopologues, which would otherwise appear as a broad, unresolved peak in lower-resolution instruments. researchgate.netflinders.edu.au
The high mass accuracy of HRMS allows for the precise determination of the compound's elemental composition from its measured mass-to-charge ratio (m/z), confirming the molecular formula C₃H₁₂B₁₀O₂. In studies of the parent o-carborane, high-resolution mass spectrometry has been used to identify numerous species in complex reaction mixtures, demonstrating its power in resolving overlapped isotopic distributions that are characteristic of boron cluster compounds. researchgate.netflinders.edu.au This capability is essential for verifying the purity and identity of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation. uni-goettingen.de ESI-MS is a standard method for the identification and characterization of boronic acids and related compounds. nih.gov When analyzing carboxylic acids, ESI often generates ammoniated ([M+NH₄]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode, or the deprotonated molecule ([M-H]⁻) in the negative ion mode. nih.gov
This technique has been used to study the gas-phase chemistry of carborane anions and to simplify the complex spectra of polymers containing carborane units. researchgate.net For this compound, ESI-MS can be employed to confirm the molecular weight and to study its interactions with other molecules through the observation of non-covalent complexes in the gas phase. nih.gov The method's ability to generate intact molecular ions is crucial for subsequent tandem mass spectrometry (MS/MS) experiments, which can provide further structural information through controlled fragmentation.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful and straightforward technique for identifying the key functional groups present in this compound and for monitoring the progress of reactions involving this compound. The IR spectrum of a molecule reveals the vibrational frequencies of its bonds, with specific functional groups exhibiting characteristic absorption bands. fiveable.meyoutube.com
For this compound, the spectrum is distinguished by several key absorptions:
O–H Stretch : A very broad absorption band is observed in the region of 2500–3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid. libretexts.org
C–H Stretch : The stretching vibration of the C-H bond on the carborane cage typically appears around 3080 cm⁻¹.
B–H Stretch : A strong and sharp absorption characteristic of the boron-hydrogen bonds of the carborane cage is prominently seen around 2588 cm⁻¹.
C=O Stretch : The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band. For dimeric, saturated carboxylic acids, this peak is typically found around 1710 cm⁻¹. libretexts.org Conjugation can lower this frequency slightly. libretexts.org
These characteristic peaks allow for the rapid confirmation of the compound's identity. Furthermore, IR spectroscopy serves as an effective tool for reaction monitoring. For example, during the synthesis of this compound via the carboxylation of lithiated o-carborane, the progress can be followed by observing the appearance and growth of the distinct C=O stretching band around 1710 cm⁻¹. youtube.comresearchgate.net Similarly, in reactions where the carboxylic acid group is converted to an ester or amide, monitoring the disappearance of the broad O–H band and the shift in the C=O frequency provides a direct indication of the reaction's progression. libretexts.org
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very Broad, Strong |
| C-H (Carborane Cage) | Stretching | ~3080 | Sharp, Medium |
| B-H (Carborane Cage) | Stretching | ~2588 | Sharp, Strong |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Sharp, Strong |
Surface Sensitive Spectroscopies for Thin Film Characterization
The characterization of this compound in thin films and self-assembled monolayers requires surface-sensitive techniques that can probe the elemental composition, electronic structure, and morphology at the material's surface.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of atoms within the top few nanometers of a material's surface. nih.gov In the context of this compound thin films, XPS would be used to confirm the presence of boron, carbon, and oxygen. nih.gov
High-resolution scans of the B 1s, C 1s, and O 1s core levels would provide detailed information about the chemical environment. researchgate.net For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms of the carborane cage and the carbon of the carboxyl group. nih.gov Similarly, the O 1s spectrum could differentiate between the carbonyl oxygen and the hydroxyl oxygen. nih.gov XPS is also highly effective for studying chemical changes upon surface modification or degradation, such as the deprotonation of the carboxylic acid group when anchored to a substrate. nih.govresearchgate.net
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that uses ultraviolet photons to probe the valence electronic states of a material. scienceopen.com It is particularly useful for measuring properties like the work function and the ionization potential of thin films. For a film of this compound, UPS would provide insight into the molecular orbitals involved in surface bonding and charge transport. researchgate.net
Studies on related o-carborane-based polymer films have used UPS to determine that electronic states near the valence band maximum are associated with specific molecular moieties. researchgate.net By analyzing the UPS spectrum of an this compound film, one could determine the energy of the highest occupied molecular orbital (HOMO) relative to the vacuum level, which is crucial information for designing electronic devices. researchgate.net
Scanning Tunneling Microscopy (STM) for Surface Morphology
Scanning Tunneling Microscopy (STM) is a powerful imaging technique that provides real-space, atomic-resolution images of a material's surface. nih.gov It is used to study the surface morphology and the arrangement of molecules in self-assembled monolayers. nih.govresearchgate.net To study this compound with STM, the molecules would be deposited onto a conductive substrate, such as gold or graphite.
STM imaging would reveal how the molecules pack on the surface, whether they form ordered domains, and the orientation of the carborane cages and carboxylic acid groups relative to the substrate. This information is vital for understanding the self-assembly processes that govern the formation of thin films and for correlating the surface structure with its chemical and electronic properties. nih.gov
Future Research Directions and Perspectives
Development of Sustainable and Economical Synthetic Routes
The conventional synthesis of o-carborane-1-carboxylic acid involves the lithiation of o-carborane (B102288) followed by carboxylation with carbon dioxide, a method known for its high yields. However, future research will likely focus on developing more sustainable and economical synthetic strategies. This includes exploring alternative, less hazardous solvents and reagents, minimizing waste generation, and improving energy efficiency. Investigating catalytic methods that avoid stoichiometric amounts of strong bases would be a significant step towards a greener process. Furthermore, exploring flow chemistry techniques could offer advantages in terms of safety, scalability, and process control for the synthesis of this important carborane derivative. The development of one-pot procedures that combine cage synthesis and functionalization would also contribute to more cost-effective and streamlined production. mdpi.com
Exploration of Novel Regioselective Functionalization Methodologies
Significant progress has been made in the regioselective functionalization of the boron-hydrogen (B-H) bonds of the o-carborane cage, often utilizing the carboxylic acid group as a directing group. bohrium.comrsc.org Future research will aim to expand the toolkit of regioselective reactions to access a wider variety of substituted carboranes. A key focus will be the development of novel catalytic systems, including those based on earth-abundant and non-toxic metals, to achieve predictable and controlled functionalization at specific boron vertices. researchgate.net The exploration of transition metal-free functionalization strategies is another important direction, potentially offering milder reaction conditions and avoiding metal contamination in the final products. Developing methodologies that allow for the sequential and site-selective introduction of multiple different functional groups onto the carborane cage will open up new possibilities for creating complex and multifunctional molecules.
Expansion of Applications in Emerging Materials Science Domains
The unique properties of this compound and its derivatives make them attractive candidates for a range of advanced materials. Future research will focus on expanding their applications in emerging domains.
Polymers and Composites: Incorporating this compound into polymer backbones can enhance thermal stability, flame retardancy, and neutron shielding properties. Future work will explore the synthesis of novel carborane-containing polymers with tailored properties for applications in aerospace, electronics, and high-performance coatings.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid, three-dimensional structure of the carborane cage makes this compound an excellent building block for the construction of porous materials like MOFs and COFs. Future research will focus on designing and synthesizing novel frameworks with specific pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Stimuli-Responsive Materials: The incorporation of o-carborane units can influence the photophysical properties of materials, leading to applications in stimuli-responsive systems. rsc.org Future investigations will explore the development of this compound-based materials that respond to external stimuli such as light, heat, or chemical analytes, for use in sensors, switches, and smart materials. nih.gov
Advanced Design of Carborane-Based Bioactive Scaffolds
The high boron content and unique three-dimensional structure of carboranes make them highly promising for biomedical applications, particularly in Boron Neutron Capture Therapy (BNCT). nih.gov Future research will focus on the advanced design of bioactive scaffolds derived from this compound.
Targeted Drug Delivery: The carboxylic acid group can be used to conjugate o-carborane to targeting moieties such as antibodies, peptides, or small molecules that can selectively bind to cancer cells. nih.govmdpi.com This approach aims to increase the accumulation of boron in tumor tissues, enhancing the efficacy of BNCT while minimizing damage to healthy tissues. researchgate.net The development of nanoparticle-based delivery systems for carborane-containing drugs is also a promising area of research. nih.govmdpi.com
Radiopharmaceuticals: The functionalization of this compound with radioisotopes offers the potential for developing novel radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. nih.gov
Pharmacophore Development: The hydrophobic and rigid nature of the carborane cage can be exploited in drug design to create novel pharmacophores that interact with biological targets. nih.gov Future research will involve the synthesis and biological evaluation of a wider range of this compound derivatives as potential therapeutic agents for various diseases.
Deeper Mechanistic Understanding of Complex Carborane Reactions
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. Future research in this area will focus on elucidating the mechanisms of complex carborane reactions, particularly those involving the activation of B-H bonds. researchgate.netresearchgate.net This will involve a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, alongside computational modeling. rsc.org A deeper mechanistic understanding will enable the development of more efficient and selective functionalization reactions for this compound and its derivatives. rsc.org
Interdisciplinary Research with Theoretical and Computational Chemistry
The synergy between experimental and theoretical chemistry is becoming increasingly important in advancing the field of carborane chemistry. Future research will benefit from a stronger interdisciplinary approach, utilizing computational tools to predict the properties and reactivity of this compound and its derivatives. nih.govnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, electronic structures, and spectroscopic properties, guiding the design of new experiments and the interpretation of results. nih.govrsc.orgnih.gov This collaborative approach will accelerate the discovery and development of new carborane-based materials and bioactive molecules with tailored functionalities. researchgate.net
Q & A
Q. What safety protocols are essential for handling o-Carborane-1-carboxylic Acid in high-temperature reactions?
- Methodological Answer : Use Schlenk lines for air-sensitive steps and conduct reactions in fume hoods with blast shields. Pre-screen for exothermic decomposition via differential scanning calorimetry (DSC). Reference SDS guidelines for emergency procedures (e.g., acid spill neutralization with NaHCO) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
